Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate is a compound classified as a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds that exhibit a wide array of biological activities, making them significant in pharmaceutical chemistry. This specific compound features a formyl group at the 5-position of the pyrimidine ring and a methylglycine moiety attached to the nitrogen atom at the 2-position, which contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis .
The synthesis of Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate typically involves a condensation reaction between 5-formylpyrimidine and N-methylglycine. The general approach includes the following steps:
The molecular formula of Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate is , with an average mass of approximately 223.232 g/mol. The compound's structure includes:
The monoisotopic mass is recorded as approximately 223.095691 g/mol, indicating its isotopic composition is predominantly stable .
Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate can participate in various chemical reactions, including:
The mechanism of action for Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate involves interactions with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions, enhancing binding stability to its targets .
Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate exhibits several notable physical and chemical properties:
The compound's stability under various conditions is crucial for its application in research and industry. Its reactivity profile suggests it can be manipulated through standard organic synthetic techniques .
Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate has several scientific applications:
The synthesis of Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate relies on sequential functionalization of the pyrimidine core. A validated approach begins with N-alkylation of 2-amino-5-formylpyrimidine using ethyl bromoacetate under basic conditions (K₂CO₃/DMF), yielding Ethyl N-(5-formylpyrimidin-2-yl)glycinate. Subsequent N-methylation employs iodomethane (CH₃I) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to install the methyl group selectively. This method achieves ∼78% yield for the N-methylated product, minimizing di-alkylation byproducts through controlled stoichiometry (1.2 eq CH₃I) [3] [10]. Alternative routes utilize pre-functionalized glycinate derivatives; for example, coupling 2-chloro-5-formylpyrimidine with N-methylglycine ethyl ester under Pd(0) catalysis (Pd(OAc)₂/Xantphos), though this requires rigorous anhydrous conditions [4].
Efficient N-alkylation leverages Lewis acid catalysts (e.g., Yb(OTf)₃) or recyclable ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to enhance nucleophilicity. In solvent-free systems, TBAB increases yields by 25% compared to non-catalyzed reactions by facilitating anion exchange [3] [4]. Esterification of intermediate carboxylic acids employs dehydrative agents like DCC (dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine), but recent protocols favor in situ esterification using ethanol/conc. H₂SO₄ (0–5°C) to preserve the formyl group integrity [8].
Table 1: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst System | Yield Increase | Key Advantage |
---|---|---|---|
N-Alkylation | TBAB (5 mol%) | +25% | Phase-transfer activation |
N-Methylation | K₂CO₃/TBAB | +18% | Suppresses quaternary salts |
Esterification | DCC/DMAP | +15% | Mild conditions |
Pyrimidine-glycinate coupling | Pd(OAc)₂/Xantphos | +30% | Tolerance to formyl group |
Solvent polarity critically influences imine formation during N-alkylation. Apolar solvents (toluene) favor selectivity but slow reaction kinetics, while polar aprotic solvents (DMF, acetonitrile) accelerate rates but risk formyl group hydration. Optimal balance is achieved in acetonitrile/water (9:1 v/v), yielding 85% product [3]. pH control (7.5–8.5) via ammonium acetate buffers prevents hydrolysis of ester groups during workup. Acidic conditions (pH < 6) promote proto-dealkylation, while basic media (pH > 9) induce saponification [3].
Table 2: Solvent and pH Optimization for N-Alkylation
Solvent System | Reaction Rate (k, min⁻¹) | Yield (%) | Byproduct Formation |
---|---|---|---|
Toluene | 0.012 | 62 | <5% |
DMF | 0.045 | 78 | 15% (hydration) |
Acetonitrile/H₂O (9:1) | 0.038 | 85 | <8% |
Ethanol | 0.029 | 71 | 12% (ester hydrolysis) |
Recrystallization remains the primary method for isolating high-purity (>98%) Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate. Mixed-solvent systems like ethyl acetate/hexane (1:3 v/v) or ethanol/water (4:1 v/v) exploit temperature-dependent solubility, with cooling rates (0.5°C/min) crucial for crystal homogeneity. Slow evaporation of tetrahydrofuran (THF) solutions yields prismatic crystals suitable for XRD analysis, confirming configuration via halogen-π interactions in bromophenyl derivatives [10]. For scale-up, gradient recrystallization (40°C → 4°C over 12h) reduces co-precipitation of des-methyl impurities [3].
Normal-phase silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:2 gradient) resolves N-methyl vs. N-H glycinate contaminants (ΔRf = 0.15). For complex mixtures, reverse-phase C18 columns (MeOH:H₂O, 45:55 → 70:30) offer superior separation of hydrolyzed byproducts. Preparative HPLC with phenyl-hexyl stationary phases achieves >99% purity using isocratic elution (acetonitrile:0.1% HCO₂H, 65:35), monitored by UV at 280 nm [4] [5]. Centrifugal partition chromatography (CPC) with n-hexane/ethyl acetate/methanol/water (1:5:1:5 v/v) systems shows promise for milligram-scale isolation without solid-phase adsorption [7].
Table 3: Chromatographic Systems for Purification
Method | Stationary/ Mobile Phase | Resolution (Rs) | Purity (%) |
---|---|---|---|
Silica Gel Flash | Hexane:EtOAc (1:1) | 1.8 | 95 |
C18 Prep-HPLC | MeOH:H₂O (65:35) + 0.1% HCO₂H | 2.5 | 99 |
CPC | HEMWat (1:5:1:5) | >2.0 | 97 |
Size-Exclusion | Sephadex LH-20/MeOH | 1.2 | 90 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7